molecular formula C9H14Cl2N2O2 B8182066 Methyl (R)-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride

Methyl (R)-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride

Cat. No.: B8182066
M. Wt: 253.12 g/mol
InChI Key: YUMZDGVPZDQIMU-YCBDHFTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl ®-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2O2 and a molecular weight of 253.13 g/mol . This compound is a derivative of amino acids and contains a pyridine ring, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl ®-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl ®-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pyridine ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • Methyl ®-2-amino-3-(pyridin-3-yl)propanoate
  • Methyl ®-3-amino-3-(pyridin-2-yl)propanoate
  • Methyl ®-3-amino-3-(pyridin-4-yl)propanoate

Comparison: Methyl ®-3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in research and development .

Properties

IUPAC Name

methyl (3R)-3-amino-3-pyridin-3-ylpropanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)5-8(10)7-3-2-4-11-6-7;;/h2-4,6,8H,5,10H2,1H3;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMZDGVPZDQIMU-YCBDHFTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CN=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C1=CN=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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